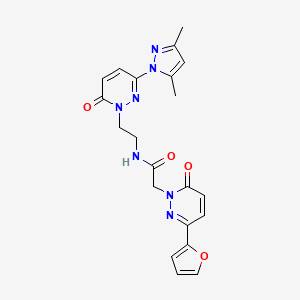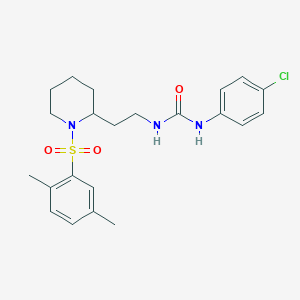
1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Antimicrobial Agents
A study by Jadhav et al. (2017) on a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid highlighted their potential as antimicrobial agents. These compounds, characterized by piperazine carboxamides, (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl), and (5-(alkylthio)-1,3,4-oxadiazol-2-yl) substitutions, exhibited moderate to good activities against tested bacterial and fungal strains, underscoring the relevance of triazole derivatives in developing new antimicrobials (Jadhav, Raundal, Patil, & Bobade, 2017).
Catalytic Applications
Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands by Saleem et al. (2013) revealed their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This study showcases the utility of triazole derivatives in catalysis, providing a foundation for further investigations into their potential applications in chemical synthesis and industrial processes (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Reactivity and Adsorption Behavior Studies
Al-Ghulikah et al. (2021) investigated the reactive properties and adsorption behavior of a triazole derivative using DFT and MD simulation studies. Their work provides insights into the stability and reactivity of triazole compounds, which are crucial for pharmaceutical applications and the development of materials with specific interaction capabilities with other molecules (Al-Ghulikah, Al-Mutairi, Hassan, Emam, Mary, Armaković, & Armaković, 2021).
Antiavian Influenza Virus Activity
Hebishy et al. (2020) introduced a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the avian influenza virus (H5N1). This highlights the potential of triazole derivatives in the development of new antiviral agents, contributing to the global effort to combat emerging viral threats (Hebishy, Salama, & Elgemeie, 2020).
In Silico Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which were analyzed for drug-likeness and microbial activity. Their findings contribute to the understanding of triazole derivatives' pharmacological properties and their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Eigenschaften
IUPAC Name |
1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propan-2-yl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-8-19-20(22(28)23-14(2)3)24-26-27(19)16-11-12-18-17(13-16)21(29-25-18)15-9-6-5-7-10-15/h5-7,9-14H,4,8H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDPNPPRFVUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)


![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2890362.png)

![1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole](/img/structure/B2890366.png)
![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)


![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)